molecular formula C12H12N2 B1664292 Abametapir CAS No. 1762-34-1

Abametapir

Cat. No.: B1664292
CAS No.: 1762-34-1
M. Wt: 184.24 g/mol
InChI Key: PTRATZCAGVBFIQ-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The specific synthetic routes for abametapir are not widely documented. it is commercially available, and its synthesis likely involves specialized chemical processes.

      Industrial Production: Details regarding industrial-scale production methods are proprietary, but pharmaceutical companies like Dr.

  • Chemical Reactions Analysis

      Reactions: Abametapir does not undergo extensive chemical transformations. it is essential to understand its interactions with enzymes.

      Enzyme Inhibition: this compound inhibits enzymes called . In lice, these enzymes play a role in egg development and survival. Blocking them disrupts the lice’s life cycle.

      Common Reagents: Specific reagents used in this compound synthesis are not publicly available.

  • Scientific Research Applications

      Medical Use: Abametapir is primarily used for treating head lice infestations.

      First-in-Class: The U.S.

      Other Applications:

  • Mechanism of Action

      Metalloproteinase Inhibition: Abametapir’s primary mechanism of action is inhibiting metalloproteinases in lice. By disrupting their life cycle, it effectively treats infestations.

      Molecular Targets: These enzymes are crucial for egg development and survival in lice.

  • Comparison with Similar Compounds

      Uniqueness: Abametapir’s uniqueness lies in its specific mode of action and FDA classification.

      Similar Compounds: While this compound stands out, other pediculicides and metalloproteinase inhibitors exist, but they differ in structure and efficacy.

    Properties

    IUPAC Name

    5-methyl-2-(5-methylpyridin-2-yl)pyridine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H12N2/c1-9-3-5-11(13-7-9)12-6-4-10(2)8-14-12/h3-8H,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PTRATZCAGVBFIQ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CN=C(C=C1)C2=NC=C(C=C2)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H12N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00170095
    Record name HA-44
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00170095
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    184.24 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Mechanism of Action

    There are several metalloproteinases (enzymes requiring metal co-factors to function) involved in the process of louse egg hatching and survival. _In vitro_ studies have demonstrated that metal-chelating agents can inhibit the activity of these proteins, and may therefore be valuable pediculicidal agents. Abametapir is a metalloproteinase inhibitor that targets louse metalloproteinases which are critical to their development and hatching.
    Record name Abametapir
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB11932
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

    CAS No.

    1762-34-1
    Record name 5,5′-Dimethyl-2,2′-bipyridine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=1762-34-1
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Abametapir [USAN:INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001762341
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Abametapir
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB11932
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name HA-44
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00170095
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name ABAMETAPIR
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UO390AMFB
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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